6-Bromo-3-(1-methyl-1H-pyrazol-4-yl)-5-((3S)-piperidin-3-yl)pyrazolo(1,5-a)pyrimidin-7-amine is a complex organic compound belonging to the class of pyrazolo[1,5-a]pyrimidines. This compound is characterized by its unique molecular structure, which includes a bromine atom and multiple nitrogen-containing heterocycles. The molecular formula of this compound is , and it has a molecular weight of approximately 380.226 g/mol .
The compound can be sourced from various chemical suppliers, including LGC Standards, which offers it in a neat form for research and development purposes . It is classified within the broader category of substituted pyrazolo[1,5-a]pyrimidines, which are known for their potential biological activities, particularly in medicinal chemistry .
The synthesis of 6-Bromo-3-(1-methyl-1H-pyrazol-4-yl)-5-((3S)-piperidin-3-yl)pyrazolo(1,5-a)pyrimidin-7-amine typically involves multi-step synthetic routes that integrate various organic reactions. Key methods include:
These methods ensure that the desired structural features are retained while optimizing yield and purity .
The structure of 6-Bromo-3-(1-methyl-1H-pyrazol-4-yl)-5-((3S)-piperidin-3-yl)pyrazolo(1,5-a)pyrimidin-7-amine can be represented using various chemical notations:
Cn1cc(cn1)c2c[15n][15n]3[13c](N)[13c](Br)c(nc23)[C@@H]4CCCNC4
InChI=1S/C15H18BrN7/c1-22-8-10(6-19-22)11-7-20-23-14(17)12(16)13(21-15(11)23)9-3-2-4-18-5-9/h6-9,18H,2-5,17H2,1H3/t9-/m1/s1/i12+1,14+1,20+1,23+1
The structure features multiple nitrogen atoms integrated into its rings, contributing to its potential biological activity .
6-Bromo-3-(1-methyl-1H-pyrazol-4-yl)-5-((3S)-piperidin-3-yl)pyrazolo(1,5-a)pyrimidin-7-amine can undergo various chemical reactions typical for pyrazolo[1,5-a]pyrimidine derivatives:
These reactions are crucial for modifying the compound’s properties and enhancing its biological activity .
The mechanism of action for 6-Bromo-3-(1-methyl-1H-pyrazol-4-yl)-5-((3S)-piperidin-3-yl)pyrazolo(1,5-a)pyrimidin-7-amine is not fully elucidated but is believed to involve interaction with specific biological targets such as enzymes or receptors involved in cellular signaling pathways.
Research indicates that compounds in this class may act as inhibitors or modulators of certain kinases or other proteins implicated in disease processes . Further studies are necessary to clarify the specific pathways influenced by this compound.
Key physical and chemical properties of 6-Bromo-3-(1-methyl-1H-pyrazol-4-yld)-5-(3S)-piperidinylpyrazolo(1,5-a)pyrimidin -7-amines include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 380.226 g/mol |
Melting Point | Not specified |
Solubility | Not specified |
Stability | Stable under room temperature conditions |
These properties are essential for determining the compound's behavior in various environments and applications .
6-Bromo - 3 - ( 1 - methyl - 1 H - pyrazol - 4 - yl ) - 5 - ( ( 3 S ) - piperidin - 3 - yl ) pyrazolo( 1 , 5 - a ) pyrimidin - 7 - amine has potential applications in medicinal chemistry due to its structural features that may confer biological activity.
Potential applications include:
Further research into its pharmacological properties could reveal additional applications within pharmaceutical sciences .
The potent and selective inhibition of Checkpoint Kinase 1 (Chk1) by 6-bromo-3-(1-methyl-1H-pyrazol-4-yl)-5-((3S)-piperidin-3-yl)pyrazolo(1,5-a)pyrimidin-7-amine (SCH900776 or MK-8776) stems from its optimized three-dimensional structure that complements the ATP-binding pocket of Chk1. The molecule features a pyrazolo[1,5-a]pyrimidine core decorated with strategically positioned substituents that confer both binding affinity and kinase selectivity [3] [4]. The (S)-configured piperidin-3-yl group at the 5-position projects into a deep hydrophobic region of the Chk1 active site, forming critical van der Waals interactions with nonpolar residues. This stereochemical preference is significant, as the (S)-enantiomer (CAS: 891494-64-7) demonstrates substantially higher inhibitory potency compared to its (R)-counterpart [3].
The 1-methyl-1H-pyrazol-4-yl group at the 3-position extends towards the solvent front, contributing to solubility while maintaining hydrophobic contacts with the kinase's ribose binding pocket. The 6-bromo substituent occupies a small, hydrophobic cleft adjacent to the gatekeeper residue, enhancing binding affinity through halogen bonding and hydrophobic effects [4] [8]. The 7-amino group forms a crucial hydrogen bond network with the kinase hinge region, mimicking ATP's adenine interactions but with higher complementarity. Molecular docking studies reveal that the protonated piperidine nitrogen forms a salt bridge with a conserved acidic residue (Glu85 in human Chk1), further anchoring the inhibitor within the catalytic cleft [4]. This intricate combination of interactions results in exceptional biochemical potency, with an IC50 value of 3.0 nM against purified Chk1 kinase [4].
Table 1: Key Structural Elements and Their Roles in Chk1 Binding
Structural Element | Position | Interaction Type | Role in Binding |
---|---|---|---|
(S)-Piperidin-3-yl group | 5 | Hydrophobic/Van der Waals, Salt bridge | Anchors deep in hydrophobic pocket; ionic interaction |
1-Methyl-1H-pyrazol-4-yl group | 3 | Hydrophobic/Solvent exposure | Balances affinity and solubility |
Bromine atom | 6 | Halogen bonding/Hydrophobic | Occupies hydrophobic cleft; halogen bonding |
Amino group | 7 | Hydrogen bonding | Mimics ATP adenine; hinge region interaction |
Pyrazolo[1,5-a]pyrimidine core | Central | π-Stacking | Scaffold orientation; hydrophobic interactions |
Inhibition of Chk1 by this pyrazolopyrimidine derivative profoundly disrupts the DNA damage response (DDR) network, a complex signaling cascade essential for maintaining genomic integrity under stress conditions. Chk1 serves as a central signal amplifier in the ATR-Chk1 pathway, activated primarily by replication stress and DNA single-strand breaks [4] [6]. The compound selectively abrogates Chk1-mediated phosphorylation events that regulate cell cycle arrest, DNA repair, and apoptosis. Specifically, it inhibits Chk1-dependent phosphorylation of the phosphatase CDC25A, preventing its degradation and enabling premature activation of CDK2/cyclin complexes. This forces cells with damaged DNA or incomplete replication to bypass the S and G2/M checkpoints, leading to mitotic catastrophe instead of repair [4].
The chemosensitizing effect stems from this checkpoint override, particularly in cancer cells with compromised G1 checkpoint mechanisms (e.g., p53 mutations). These cells exhibit heightened dependence on S and G2/M checkpoints controlled by Chk1. When treated with SCH900776, cancer cells show abrogated radiation-induced G2 arrest and fail to halt DNA synthesis during replication stress, resulting in accumulation of lethal DNA double-strand breaks [4] [6]. Biochemical studies demonstrate that the compound significantly reduces phosphorylation of downstream Chk1 substrates, including CDC25C (Ser216), CDK1 (Tyr15), and histone H3 (Ser10), within 2 hours of treatment at nanomolar concentrations [4]. This effectively dismantles the damage-induced cell cycle arrest, pushing cells with unrepaired DNA lesions into mitosis.
Furthermore, the inhibitor disrupts homologous recombination (HR) repair by interfering with Chk1-mediated phosphorylation of RAD51, a key recombinase essential for DNA strand exchange. This creates a synthetic lethal interaction with DNA-damaging agents that generate replication-associated double-strand breaks. Cancer cells exhibit significantly reduced RAD51 focus formation when treated with SCH900776 following ionizing radiation or DNA crosslinking agents, indicating profound HR deficiency [6].
Table 2: Mechanisms of DNA Damage Response Modulation by Chk1 Inhibition
DDR Pathway | Key Molecular Effect | Cellular Consequence |
---|---|---|
S-phase Checkpoint | Suppressed CDC25A degradation; CDK2 activation | Premature replication origin firing; replication stress |
G2/M Checkpoint | Reduced CDK1 inhibitory phosphorylation (Tyr15) | Premature mitotic entry with damaged DNA |
Homologous Recombination | Impaired RAD51 phosphorylation and focus formation | Defective DSB repair; genomic instability |
DNA Replication Fork | Collapse of stalled replication forks | Increased double-strand breaks; replication catastrophe |
Apoptosis Regulation | Inactivation of pro-survival pathways; BIM stabilization | Enhanced intrinsic apoptosis pathway activation |
The chemopotentiation capability of 6-bromo-3-(1-methyl-1H-pyrazol-4-yl)-5-((3S)-piperidin-3-yl)pyrazolo(1,5-a)pyrimidin-7-amine represents its most therapeutically significant property, demonstrating synergistic lethality with diverse DNA-damaging anticancer agents. Synergy arises from the compound's ability to disable critical repair pathways and abrogate cell cycle checkpoints induced by genotoxic stress, forcing cancer cells with DNA damage into mitotic catastrophe and apoptosis [4] [6].
Antimetabolites: SCH900776 exhibits profound synergy with cytarabine (Ara-C), a cornerstone in acute myeloid leukemia (AML) treatment. In preclinical AML models (including HL-60 and ML-1 cell lines), co-administration of submicromolar concentrations (100-300 nM) of SCH900776 with cytarabine (50-250 nM) dramatically enhanced apoptotic cell death compared to either agent alone. This synergy correlates with abrogation of cytarabine-induced S-phase arrest and increased double-strand break markers (γH2AX foci) [4]. This mechanistic rationale translated into clinical evaluation, where SCH900776 was tested in combination with cytarabine in AML patients (Phase II trials) using a regimen of cytarabine infusion (72 hours) and SCH900776 administration on days 2, 3, 11, and 12 [4].
Nucleoside Analogues: The compound significantly potentiates gemcitabine efficacy in solid tumor models. Gemcitabine induces replication stress by incorporating into DNA and inhibiting ribonucleotide reductase, activating the ATR-Chk1 pathway for survival. SCH900776 (300-500 nM) abrogates gemcitabine-induced S and G2/M arrest in U937 cells, converting a cytostatic response into lethal DNA damage accumulation. Pharmacodynamic studies in xenograft models confirmed enhanced suppression of Chk1 autophosphorylation (Ser296) and increased caspase-3 cleavage when combined with gemcitabine [4]. This synergy formed the basis for Phase I trials combining SCH900776 with gemcitabine in solid tumors and lymphomas [4].
Platinum Agents and Topoisomerase Inhibitors: Preclinical evidence supports synergy with cisplatin and topoisomerase inhibitors through similar mechanisms. SCH900776 prevents Chk1-mediated stabilization of stalled replication forks exposed to these agents, promoting conversion of single-strand lesions into irreparable double-strand breaks during replication. Combination indices (CI) below 0.7 indicate strong synergy across various cancer cell lines [6].
Histone Deacetylase Inhibitors (HDACi): A patent describes a particularly effective combination with belinostat, an HDAC inhibitor, for treating hematological malignancies and triple-negative breast cancer [6]. HDAC inhibition induces histone hyperacetylation, relaxing chromatin and exposing DNA damage, while Chk1 inhibition prevents repair of the resulting lesions. This combination demonstrated suppressed tumor growth in models resistant to single-agent therapy [6].
Table 3: Synergistic Chemotherapeutic Combinations and Mechanisms
Chemotherapeutic Agent | Class | Mechanism of Synergy | Experimental Evidence |
---|---|---|---|
Cytarabine (Ara-C) | Antimetabolite | Abrogation of S-phase arrest; enhanced DSB accumulation | Phase II clinical trials in AML; enhanced apoptosis in HL-60/ML-1 cells [4] |
Gemcitabine | Nucleoside analogue | Prevention of RRM2 recovery; replication fork collapse | Phase I clinical trials; enhanced efficacy in xenografts [4] |
Belinostat | HDAC inhibitor | Chromatin relaxation with impaired DNA repair checkpoint | Patent: EP3461480A1; efficacy in resistant TNBC models [6] |
Cisplatin | Platinum alkylating agent | Impaired HR repair; increased mitotic catastrophe | Preclinical: Reduced IC50; enhanced γH2AX foci [6] |
Irinotecan | Topoisomerase I inhibitor | Collapse of stabilized replication forks | Preclinical: Increased DNA fragmentation; synergy in colon cancer models |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0